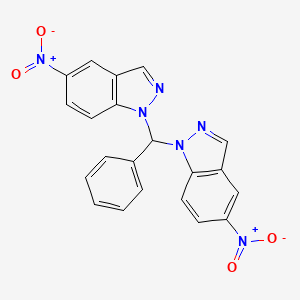
1,1'-(Phenylmethylene)bis(5-nitro-1H-indazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acyl hydrazides to form the indazole ring, followed by nitration to introduce the nitro groups . The phenylmethylene bridge can be introduced through a condensation reaction with benzaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient cyclization and nitration . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indazoles, and various functionalized indazole compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroindazole: Shares the nitroindazole core but lacks the phenylmethylene bridge.
1-Methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of the phenylmethylene bridge.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Uniqueness
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is unique due to its phenylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
105873-87-8 |
|---|---|
Molekularformel |
C21H14N6O4 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
5-nitro-1-[(5-nitroindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C21H14N6O4/c28-26(29)17-6-8-19-15(10-17)12-22-24(19)21(14-4-2-1-3-5-14)25-20-9-7-18(27(30)31)11-16(20)13-23-25/h1-13,21H |
InChI-Schlüssel |
CKAWZVGIGINADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
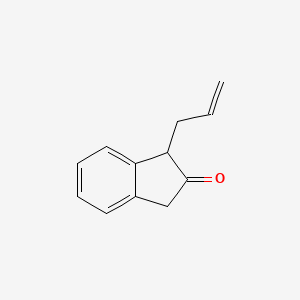
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

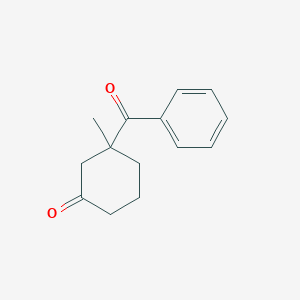
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
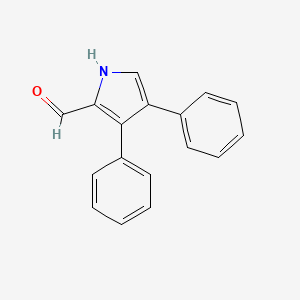

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

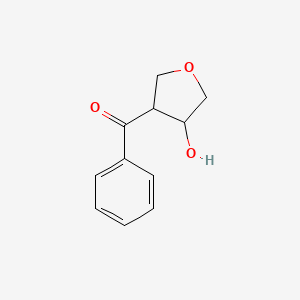
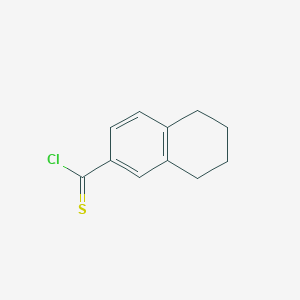
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
